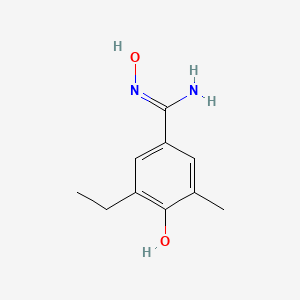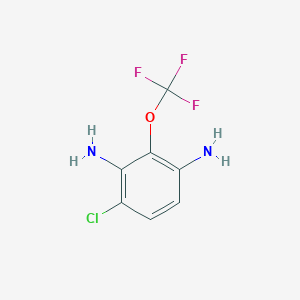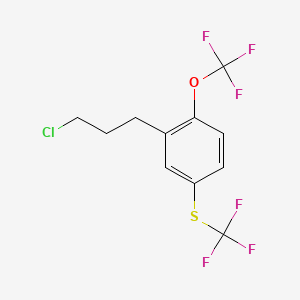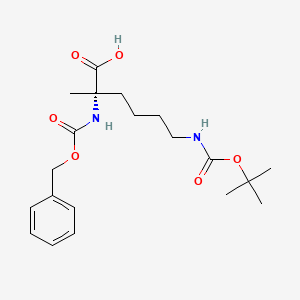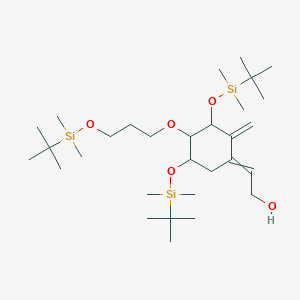
(Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethanol is a complex organic compound characterized by multiple tert-butyldimethylsilyl (TBDMS) groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethanol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Cyclohexylidene Ring: This step involves the cyclization of a suitable precursor under specific conditions to form the cyclohexylidene ring.
Introduction of the Methylenecyclohexylidene Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group.
Reduction: Reduction reactions can target the cyclohexylidene ring or the methylene group.
Substitution: The TBDMS groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions for substitution reactions often involve acids or bases to remove the TBDMS groups and introduce new functionalities.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its multiple TBDMS groups make it a valuable building block for protecting hydroxyl functionalities during multi-step syntheses.
Biology
In biological research, derivatives of this compound could be used to study the effects of TBDMS-protected hydroxyl groups on biological systems. This can provide insights into the stability and reactivity of such groups in biological environments.
Medicine
In medicine, the compound or its derivatives might be explored for potential therapeutic applications, particularly if the TBDMS groups can be selectively removed to release active pharmacophores.
Industry
Industrially, this compound could be used in the production of specialty chemicals, particularly those requiring multiple protected hydroxyl groups for subsequent functionalization.
作用机制
The mechanism of action for this compound would depend on its specific application. Generally, the TBDMS groups protect hydroxyl functionalities, preventing unwanted reactions during synthesis. Upon removal of the TBDMS groups, the hydroxyl functionalities can participate in desired chemical reactions.
相似化合物的比较
Similar Compounds
- (Z)-2-((3R,4R,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldimethylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethanol
- This compound
Uniqueness
The uniqueness of this compound lies in its multiple TBDMS groups, which provide robust protection for hydroxyl functionalities. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
属性
分子式 |
C30H62O5Si3 |
|---|---|
分子量 |
587.1 g/mol |
IUPAC 名称 |
2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-2-methylidenecyclohexylidene]ethanol |
InChI |
InChI=1S/C30H62O5Si3/c1-23-24(18-19-31)22-25(34-37(13,14)29(5,6)7)27(26(23)35-38(15,16)30(8,9)10)32-20-17-21-33-36(11,12)28(2,3)4/h18,25-27,31H,1,17,19-22H2,2-16H3 |
InChI 键 |
LKDMRCVDAOOZGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1C(CC(=CCO)C(=C)C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


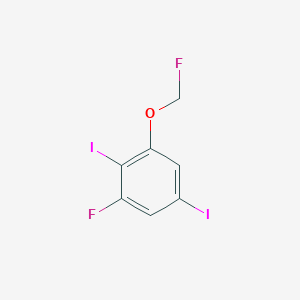
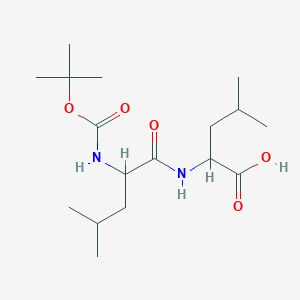
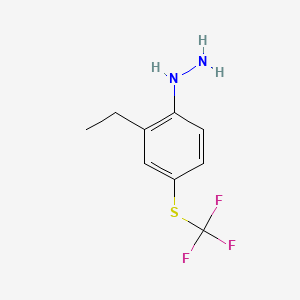

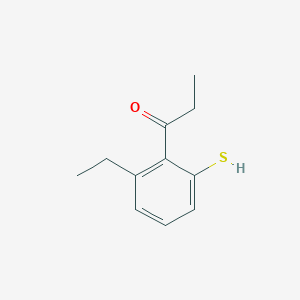
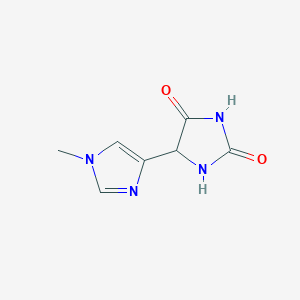
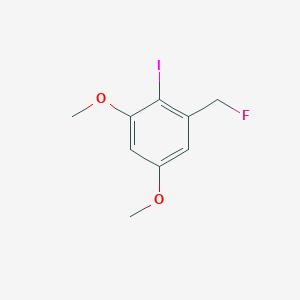
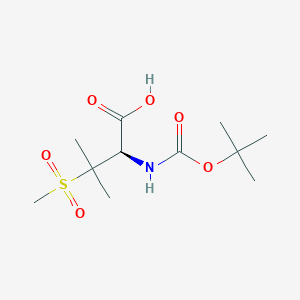
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline](/img/structure/B14051146.png)
